molecular formula C8H2ClF6NO2 B1388172 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene CAS No. 887268-05-5

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene

Cat. No.: B1388172
CAS No.: 887268-05-5
M. Wt: 293.55 g/mol
InChI Key: KHICYKUYUSBTQU-UHFFFAOYSA-N
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Description

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2ClF6NO2 and a molecular weight of 293.55 g/mol . This compound is characterized by the presence of chlorine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-2,5-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-4-nitro-2,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF6NO2/c9-5-1-4(8(13,14)15)6(16(17)18)2-3(5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICYKUYUSBTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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